benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate
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Overview
Description
Benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[211]hexan-4-yl}carbamate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is used to form the bicyclic core structure. This reaction can be facilitated by photochemical methods, providing an efficient route to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.
Scientific Research Applications
Benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
- Benzyl N-[3-(4-methoxyphenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Uniqueness
Benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[211]hexan-4-yl}carbamate is unique due to its specific bicyclic structure and the presence of the benzyloxy and carbamate functional groups
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzyl N-[1-methyl-3-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
InChI |
InChI=1S/C22H25NO4/c1-21-15-22(16-21,23-20(24)26-13-18-10-6-3-7-11-18)19(27-21)14-25-12-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3,(H,23,24) |
InChI Key |
KGHGHHQODUSFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)COCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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